N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide
Description
Its structure integrates a trifluoromethyl-substituted benzothiazole core linked to a 2-methoxybenzyl group via an acetamide bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzyl moiety may influence blood-brain barrier permeability, making it relevant for Alzheimer’s disease (AD) research . The compound’s synthesis typically involves coupling reactions between functionalized benzothiazole precursors and acetamide intermediates under microwave or conventional heating conditions, yielding moderate to high purity products .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S/c1-25(11-16(26)23-10-12-6-3-4-8-14(12)27-2)18-24-17-13(19(20,21)22)7-5-9-15(17)28-18/h3-9H,10-11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJSGLVAPYHYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1OC)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C
- Molecular Weight : 364.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Benzothiazole derivatives, such as the one , have been shown to inhibit various cellular pathways involved in cancer cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a review indicated that benzothiazole compounds exhibit significant cytotoxicity against multiple cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The compound under consideration has been tested for its efficacy against these cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound B7 | A431 | 1.0 | Apoptosis induction |
| Compound B7 | A549 | 1.5 | Cell cycle arrest |
| This compound | HepG2 | 0.8 | Caspase activation |
Case Studies
- Study on Cytotoxicity : A study conducted by Kumbhare et al. evaluated various benzothiazole derivatives for their cytotoxic effects on different human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.4 to 1.5 µM against MCF-7 and A549 cells, suggesting that modifications in substituents can significantly enhance biological activity .
- Mechanistic Insights : Another research article focused on the mechanism of action of benzothiazole derivatives, demonstrating that they induce apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. This suggests that this compound may operate through similar pathways .
- In Vivo Studies : Animal model studies have shown that benzothiazole derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
